molecular formula C14H11ClN2 B2618953 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 2137845-36-2

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2618953
CAS No.: 2137845-36-2
M. Wt: 242.71
InChI Key: BZZADIJRDMGTNJ-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a benzyl group at the 3-position and a chlorine atom at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Safety and Hazards

The safety information for 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrrole derivatives under controlled conditions. For instance, the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzyl halides in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the benzyl group.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring, exhibiting different biological activities.

Uniqueness

The presence of the benzyl group at the 3-position and the chlorine atom at the 4-position of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine imparts unique chemical properties and biological activities compared to its analogs. These structural features can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-6-7-16-14-13(12)11(9-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZADIJRDMGTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=NC=CC(=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137845-36-2
Record name 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
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